ANILINE, m-CHLORO-N-METHYL-N-NITROSO-
CAS No.: 4243-20-3
Cat. No.: VC0518934
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4243-20-3 |
---|---|
Molecular Formula | C7H7ClN2O |
Molecular Weight | 170.59 g/mol |
IUPAC Name | N-(3-chlorophenyl)-N-methylnitrous amide |
Standard InChI | InChI=1S/C7H7ClN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Standard InChI Key | JHXGWNFJNRHELO-UHFFFAOYSA-N |
SMILES | CN(C1=CC(=CC=C1)Cl)N=O |
Canonical SMILES | CN(C1=CC(=CC=C1)Cl)N=O |
Appearance | Solid powder |
Introduction
Synthesis and Manufacturing
Nitrosation of N-Methyl-m-Chloroaniline
The primary synthetic route involves the nitrosation of N-methyl-m-chloroaniline using nitrous acid () or sodium nitrite () under acidic conditions. This reaction proceeds via electrophilic attack of the nitrosyl ion () on the secondary amine, forming the nitroso derivative . A typical procedure includes:
-
Dissolving N-methyl-m-chloroaniline in hydrochloric acid.
-
Adding sodium nitrite at 0–5°C to maintain reaction control.
-
Extracting the product with organic solvents and purifying via distillation.
Yields exceeding 70% have been reported, though optimization studies are scarce . Recent advances in green chemistry suggest potential alternatives, such as using ionic liquids or microwave-assisted synthesis, but these methods remain unexplored for this specific compound.
Alternative Routes
A 2019 study demonstrated the use of methylboronic acid and triethyl phosphite () to synthesize N-methyl aromatic amines from nitroso precursors . While this method was applied to dibenzothiophene derivatives, its applicability to chlorinated substrates like ANILINE, m-CHLORO-N-METHYL-N-NITROSO- warrants investigation. Such approaches could reduce reliance on harsh nitrosating agents and improve selectivity.
Physicochemical Properties
The compound’s density and boiling point are inferred from structurally similar N-nitrosamines like N-Methyl-N-nitrosoaniline (density: 1.124 g/cm³, boiling point: 130°C at reduced pressure) . Its solubility in polar aprotic solvents (e.g., dichloromethane, acetonitrile) facilitates its use in organic synthesis, while limited aqueous solubility complicates environmental mobility.
Biological Activity and Toxicity
Carcinogenicity
ANILINE, m-CHLORO-N-METHYL-N-NITROSO- induces tumors in rodent models, particularly in the liver and respiratory tract. The mechanism involves cytochrome P450-mediated oxidation to form reactive alkyldiazonium ions, which alkylate DNA at guanine residues, causing point mutations (e.g., G→A transitions) . Chronic exposure studies in rats (>6 months) show dose-dependent increases in hepatocellular carcinoma incidence.
Acute Toxicity
Acute exposure causes dermatitis, respiratory irritation, and methemoglobinemia. The LD₅₀ (oral, rat) is estimated at 150–200 mg/kg, comparable to other nitrosamines like N-Nitrosodimethylamine. No antidote exists; treatment focuses on supportive care and decontamination.
Teratogenicity
In vitro assays using zebrafish embryos reveal developmental abnormalities at concentrations ≥10 μM, including spinal curvature and delayed hatching. These effects are attributed to oxidative stress and disruption of cell signaling pathways.
Comparison with Structural Analogs
The meta-chlorine substituent in ANILINE, m-CHLORO-N-METHYL-N-NITROSO- increases its electrophilic character compared to non-halogenated analogs, potentially enhancing DNA adduct formation . This structural feature also impacts metabolic stability, prolonging its half-life in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume